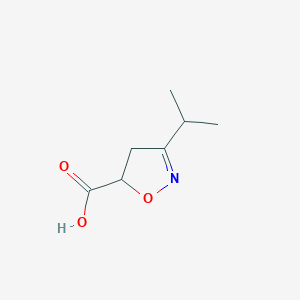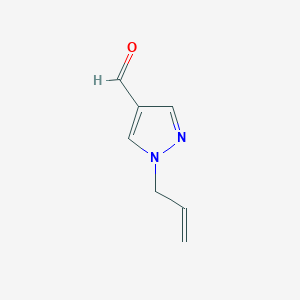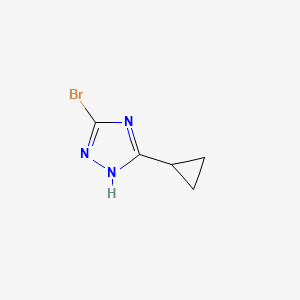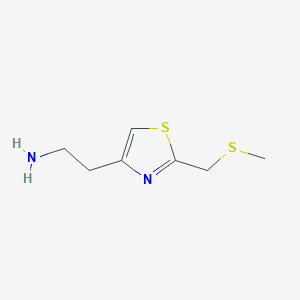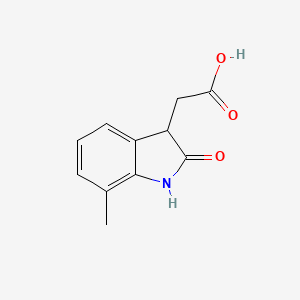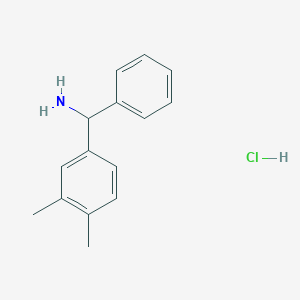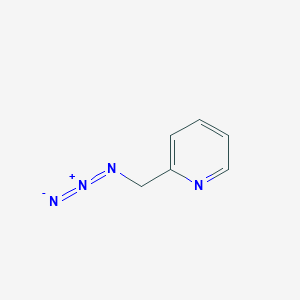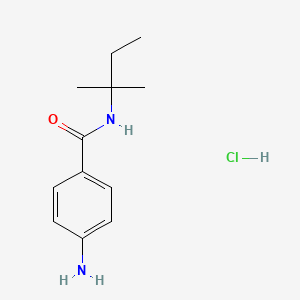
4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride
Descripción general
Descripción
4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride, also known as 4-amino-N-(tert-pentyl)benzamide hydrochloride, is a chemical compound with the CAS Number: 1193388-92-9 . It has a molecular weight of 242.75 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride is1S/C12H18N2O.ClH/c1-4-12(2,3)14-11(15)9-5-7-10(13)8-6-9;/h5-8H,4,13H2,1-3H3,(H,14,15);1H . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 242.75 . The InChI code for this compound is1S/C12H18N2O.ClH/c1-4-12(2,3)14-11(15)9-5-7-10(13)8-6-9;/h5-8H,4,13H2,1-3H3,(H,14,15);1H .
Aplicaciones Científicas De Investigación
Histone Deacetylase Inhibition and Cancer Treatment
The compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a close relative of 4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride, has been studied for its role as a histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, leading to blocked cancer cell proliferation, histone acetylation, and induction of apoptosis. This compound has entered clinical trials showing promise as an anticancer drug (Zhou et al., 2008).
Anticonvulsant Activity
In the context of anticonvulsant activity, enaminones, structurally similar to 4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride, were evaluated using the amygdala kindling model. These compounds were found to have a significant effect in this context, providing insights into the potential use of similar compounds in seizure management (Scott et al., 1993).
Quality Control in Pharmaceuticals
A study on the nonaqueous capillary electrophoresis of imatinib mesylate and related substances, including compounds structurally akin to 4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride, highlighted their importance in ensuring the quality control of pharmaceutical products. This method was shown to be effective for separating and identifying impurities in drug synthesis (Ye et al., 2012).
Chemical Synthesis and Characterization
In chemical synthesis, derivatives of benzamides, which include compounds similar to 4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride, have been extensively studied. Their synthesis, characterization (including NMR and X-ray structural analysis), and the theoretical calculations offer insights into their potential applications in various fields, including materials science and drug development (Matos et al., 2013).
Antimycobacterial Activities
The antimycobacterial activities of certain amino acid derivatives, which share a structural resemblance to 4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride, have been explored. These studies have revealed that certain structural features are crucial for biological activity, suggesting potential applications in developing treatments for tuberculosis and related infections (Moreth et al., 2014).
Safety and Hazards
The safety information for 4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride indicates that it has the following hazard statements: H315, H319, H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . The compound also has several precautionary statements, including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
4-amino-N-(2-methylbutan-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-4-12(2,3)14-11(15)9-5-7-10(13)8-6-9;/h5-8H,4,13H2,1-3H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHANTUNKVXOITI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



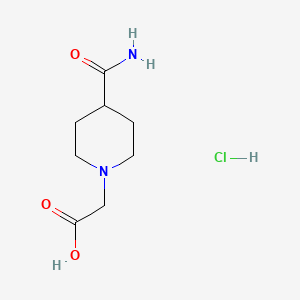
![[2-(4-Bromophenoxy)ethyl]amine hydrochloride](/img/structure/B1521121.png)
![2-[2-(2-Thienyl)ethyl]piperidine](/img/structure/B1521127.png)
